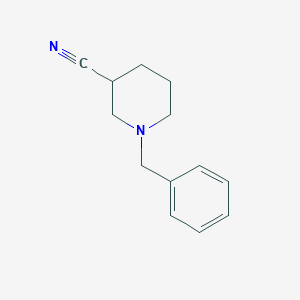

1-Benzylpiperidine-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWAFQDLIHHQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629004 | |

| Record name | 1-Benzylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91820-96-1 | |

| Record name | 1-Benzylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-Benzylpiperidine-3-carbonitrile NMR spectral analysis

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Benzylpiperidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 1-Benzylpiperidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The N-benzyl piperidine motif is a versatile scaffold frequently utilized by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates.[1] This document, intended for researchers and drug development professionals, details the fundamental principles, experimental protocols, and in-depth interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR spectra. By elucidating the causal relationships between molecular structure and spectral output, this guide establishes a self-validating system for the unambiguous structural confirmation of the title compound and its analogues.

Introduction: Significance and Analytical Imperative

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceuticals.[1] When functionalized with a benzyl group at the nitrogen (N-1) and a carbonitrile group at the C-3 position, the resulting molecule, 1-Benzylpiperidine-3-carbonitrile, presents a unique combination of a flexible, three-dimensional saturated heterocycle and a polar, electron-withdrawing nitrile group. This structural amalgam is a valuable building block in the synthesis of novel therapeutic agents.[2][3]

Given the critical importance of precise molecular architecture in determining biological activity, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4][5] This guide explains the causality behind the observed spectral patterns, moving beyond simple data reporting to provide field-proven insights into the analysis of substituted piperidine systems.

Molecular Structure and Conformational Dynamics

Understanding the NMR spectrum begins with a thorough analysis of the molecule's structure, including its conformational preferences.

2.1. Structural Features

1-Benzylpiperidine-3-carbonitrile is composed of three key fragments:

-

Piperidine Ring: A six-membered saturated heterocycle.

-

N-Benzyl Group: A benzyl substituent attached to the piperidine nitrogen.

-

3-Carbonitrile Group: A -C≡N substituent at the 3-position of the piperidine ring.

The C-3 position, bearing the nitrile group, is a stereocenter, meaning the molecule is chiral. This chirality has profound implications for the NMR spectrum, particularly for the benzylic protons.

Caption: Molecular graph of 1-Benzylpiperidine-3-carbonitrile.

2.2. Conformational Considerations

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The bulky N-benzyl group is expected to strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The conformational preference of the C-3 carbonitrile group will influence the chemical shifts and coupling constants of the ring protons.

A crucial consequence of the chiral center at C3 is that the two protons of the benzylic methylene group (-CH₂-Ph) are diastereotopic.[6] They exist in different chemical environments and are therefore expected to be non-equivalent, exhibiting distinct chemical shifts and coupling to each other (geminal coupling).[6]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is contingent upon a robust experimental methodology. The following protocol is designed to yield high-quality, reproducible spectra for structural verification.

3.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a recommended starting solvent due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. The choice of solvent can significantly influence chemical shifts due to solute-solvent interactions.[7][8] For compounds with poor solubility or to resolve overlapping signals, other solvents like DMSO-d₆ or Acetone-d₆ can be employed.[9]

-

Concentration: Prepare a solution of approximately 5-10 mg of 1-Benzylpiperidine-3-carbonitrile in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[10]

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

3.2. NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Power-gated decoupling (zgpg30) |

| Acquisition Time | ~4 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2 seconds | 2 seconds |

| Number of Scans | 8-16 | 512-1024 (or more) |

| Spectral Width | 0-12 ppm | 0-220 ppm |

3.3. 2D NMR Experiments

To definitively assign protons and carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. This experiment reveals correlations between protons and the carbons to which they are directly attached.

Caption: Standard workflow for NMR spectral analysis.

Detailed Spectral Interpretation

The following sections provide a predictive analysis of the ¹H and ¹³C NMR spectra based on established principles of chemical shifts and coupling constants for similar heterocyclic systems.[4][5]

4.1. ¹H NMR Spectrum Analysis

The proton spectrum can be divided into three distinct regions: the aromatic region, the benzylic region, and the aliphatic (piperidine ring) region.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Key Insights |

| Aromatic (Ph-H) | 7.20 - 7.40 | Multiplet (m) | 5H | These protons on the benzyl ring typically appear as a complex multiplet due to small differences in chemical shift and overlapping signals.[11] |

| Benzylic (N-CH₂-Ph) | 3.50 - 3.70 | AB quartet | 2H | These protons are diastereotopic due to the C3 chiral center. They will appear as two distinct signals, coupled to each other.[6] |

| Piperidine H3 | 2.90 - 3.10 | Multiplet (m) | 1H | Deshielded by the adjacent electron-withdrawing nitrile group. |

| Piperidine H2, H6 (eq) | 2.70 - 2.90 | Multiplet (m) | 2H | Protons adjacent to the nitrogen are deshielded. Equatorial protons are typically downfield of axial protons.[5] |

| Piperidine H2, H6 (ax) | 2.10 - 2.30 | Multiplet (m) | 2H | Protons adjacent to the nitrogen. Axial protons are typically upfield of equatorial protons.[5] |

| Piperidine H4, H5 | 1.60 - 2.00 | Multiplet (m) | 4H | These protons are furthest from the deshielding groups and appear in the most upfield region of the piperidine system. |

4.2. ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Key Insights |

| Aromatic C (ipso) | 137 - 139 | The quaternary carbon of the phenyl ring attached to the benzylic carbon. |

| Aromatic C (o, m, p) | 127 - 130 | Signals for the protonated aromatic carbons, often appearing as a cluster of 3-4 peaks. |

| Nitrile (-C≡N) | 118 - 122 | The characteristic chemical shift for a nitrile carbon. This signal is often of lower intensity. |

| Benzylic (N-CH₂-Ph) | 62 - 65 | The benzylic carbon attached to the piperidine nitrogen. |

| Piperidine C2, C6 | 52 - 56 | Carbons adjacent to the nitrogen atom. |

| Piperidine C4, C5 | 24 - 30 | Aliphatic carbons of the piperidine ring. |

| Piperidine C3 | 30 - 35 | The carbon bearing the nitrile group. Its chemical shift is influenced by the electron-withdrawing nature of the nitrile. |

4.3. 2D NMR (HSQC) Correlation: The Final Verification

An HSQC spectrum provides definitive proof of the ¹H and ¹³C assignments by correlating each proton with its directly attached carbon. This is the self-validating step of the analysis.

Caption: Predicted ¹H-¹³C HSQC correlations for the molecule.

By observing a cross-peak at the intersection of a proton's chemical shift (F2 axis) and a carbon's chemical shift (F1 axis), a direct one-bond C-H connection is confirmed. For example, a cross-peak at (~3.6 ppm, ~63 ppm) would unequivocally assign the benzylic protons to the benzylic carbon.

Conclusion

The NMR spectral analysis of 1-Benzylpiperidine-3-carbonitrile is a systematic process that leverages fundamental NMR principles and modern experimental techniques. A thorough interpretation of the ¹H spectrum reveals the diastereotopicity of the benzylic protons and the complex splitting patterns of the conformationally mobile piperidine ring. The ¹³C spectrum confirms the number of unique carbon environments, including the characteristic nitrile signal. Finally, 2D correlation spectroscopy, such as HSQC, serves as an essential tool for the unambiguous and definitive assignment of all proton and carbon signals, providing a complete and validated structural elucidation. This comprehensive approach ensures the highest level of scientific integrity for researchers in drug discovery and chemical synthesis.

References

- Vertex AI Search. (2026). 1-Benzyl-3-Hydroxypiperidine-3-Carbonitrile | CAS Database, Properties, Uses & Safety.

- UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408. Retrieved February 2, 2026, from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 2, 2026, from [Link]

- Sathiyamoorthi, R., et al. (2016). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 54(10), 826-834.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Li, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891.

- Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584.

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved February 2, 2026, from [Link]

- Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579.

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved February 2, 2026, from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved February 2, 2026, from [Link]

- Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 13(23), 6563–6575.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Retrieved February 2, 2026, from [Link]

-

PMC - PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2023, October 30). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 2, 2026, from [Link]

- Laszlo, P. (1987). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 257-370.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? Retrieved February 2, 2026, from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved February 2, 2026, from [Link]

-

Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved February 2, 2026, from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved February 2, 2026, from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. thieme-connect.de [thieme-connect.de]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-Benzylpiperidine-3-carbonitrile

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering a rapid, non-destructive method for identifying functional groups and elucidating molecular structures. By measuring the interaction of infrared radiation with a molecule, we can probe the discrete vibrational energy levels of its constituent bonds. Each functional group—be it a nitrile, an amine, or an aromatic ring—absorbs IR radiation at characteristic frequencies, producing a unique spectral fingerprint. This guide provides a comprehensive analysis of the expected IR spectrum of 1-Benzylpiperidine-3-carbonitrile, a molecule of interest in synthetic and medicinal chemistry. We will dissect its structure to predict its IR absorption bands, explain the rationale behind these assignments based on fundamental principles, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is intended for researchers and drug development professionals who rely on precise structural characterization to advance their scientific objectives.

Molecular Architecture and Key Vibrational Modes

1-Benzylpiperidine-3-carbonitrile is a multifaceted molecule comprising three key structural motifs: a saturated piperidine ring, a benzyl group, and a nitrile functional group. The vibrational characteristics of each component contribute to the overall complexity and information-rich nature of its IR spectrum.

Caption: Molecular structure highlighting key functional groups.

Interpreting the Spectrum: A Region-by-Region Analysis

The IR spectrum of 1-Benzylpiperidine-3-carbonitrile can be logically divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The former is characterized by stretches of specific bonds, while the latter contains complex vibrations, including bending and rocking motions, that are unique to the molecule as a whole.

The Nitrile (C≡N) Stretching Vibration: A Definitive Marker

The most unambiguous feature in the spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N). Due to the bond's high strength and the significant change in dipole moment during vibration, this absorption is typically sharp and strong. For saturated nitriles, where the nitrile is attached to an sp³-hybridized carbon as it is in this molecule, the peak is expected to appear in the 2260-2240 cm⁻¹ range.[1][2] Its presence is a primary confirmation of the molecule's identity. The intensity of this peak can be influenced by the local electrostatic environment.[3][4]

C-H Stretching Vibrations: Distinguishing Aromatic and Aliphatic Moieties

The region between 3100 and 2800 cm⁻¹ is dominated by C-H stretching vibrations. A key diagnostic step is to use the 3000 cm⁻¹ mark as a dividing line.

-

Aromatic C-H Stretch (>3000 cm⁻¹): The sp² C-H bonds of the monosubstituted benzene ring will produce weak to medium intensity absorptions just above 3000 cm⁻¹, typically around 3100-3030 cm⁻¹ .[5][6]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³ C-H bonds in the piperidine ring and the benzylic methylene (-CH₂-) bridge will give rise to stronger, more complex absorptions just below 3000 cm⁻¹, generally in the 2950-2850 cm⁻¹ range.[2][7]

The Benzene Ring: Aromatic Overtones and Bending Vibrations

The presence of the monosubstituted benzyl group provides several characteristic signals.

-

C=C Ring Stretching: Complex in-plane C=C stretching vibrations within the aromatic ring result in a series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ .[6][8]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern on a benzene ring strongly influences the C-H out-of-plane bending vibrations. For a monosubstituted ring, two strong bands are expected. One appears between 770-710 cm⁻¹ and another, a ring bend, appears near 690 cm⁻¹ .[9] The presence and position of these bands are highly indicative of the monosubstituted pattern.[5][9]

The Fingerprint Region: Piperidine and C-N Vibrations

The region below 1500 cm⁻¹ is dense with various bending (scissoring, rocking, wagging) and stretching vibrations.

-

CH₂ Scissoring: The methylene groups of the piperidine ring will exhibit a characteristic scissoring vibration around 1470-1450 cm⁻¹ .[2]

-

C-N Stretching: The stretching vibration of the tertiary amine's C-N bonds (both within the ring and to the benzyl group) is expected in the 1250-1020 cm⁻¹ range. These peaks are typically of medium to weak intensity.

Summary of Predicted IR Absorptions

The following table summarizes the expected characteristic infrared absorption bands for 1-Benzylpiperidine-3-carbonitrile, providing a quick reference for spectral interpretation.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| 3100 - 3030 | Aromatic C-H Stretch | Weak to Medium |

| 2950 - 2850 | Aliphatic (CH₂, CH) C-H Stretch | Medium to Strong |

| 2260 - 2240 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium |

| 1470 - 1450 | Aliphatic CH₂ Scissoring | Medium |

| 770 - 710 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~690 | Aromatic Ring Bend (Monosubstituted) | Strong |

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

To ensure high-quality, reproducible data, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the recommended method. This technique requires minimal sample preparation and is suitable for solid or liquid samples.

Objective: To obtain the infrared spectrum of 1-Benzylpiperidine-3-carbonitrile in the 4000-400 cm⁻¹ range.

Apparatus:

-

FTIR Spectrometer (e.g., Nicolet, PerkinElmer, Shimadzu)

-

ATR accessory with a diamond or germanium crystal

Procedure:

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Background Scan:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (typically a few milligrams for a solid or a single drop for a liquid) of 1-Benzylpiperidine-3-carbonitrile directly onto the center of the ATR crystal.

-

If the sample is a solid, use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key to reproducibility.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Standard parameters often involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample. Verify cleanliness by collecting a new scan and ensuring it matches the original background.

-

Caption: ATR-FTIR experimental workflow.

Conclusion

The infrared spectrum of 1-Benzylpiperidine-3-carbonitrile is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The definitive sharp peak of the nitrile group around 2250 cm⁻¹, combined with the distinct patterns of aromatic and aliphatic C-H stretches and the strong out-of-plane bending bands confirming a monosubstituted benzene ring, provides a powerful and unique fingerprint for its identification. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to confirm the synthesis, assess the purity, and ensure the structural integrity of this important chemical compound.

References

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- Reyes-Parada, M., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central.

- NIST. (n.d.). Piperidine. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 4-Benzylpiperidine(31252-42-3) IR Spectrum.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B.

- ResearchGate. (2024). (PDF) Characterization of monosubstituted benzene ices.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry.

- RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions.

- PubChem. (n.d.). 4-Anilino-1-benzylpiperidine-4-carbonitrile.

- ChemicalBook. (n.d.). Piperidine(110-89-4)IR1.

- ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.

- ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines.

- RSC Medicinal Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.

- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring.

- Organic Syntheses. (n.d.). 1-benzylpiperazine.

- BLD Pharm. (n.d.). 153931-24-9|3-Amino-1-benzylpiperidine-3-carbonitrile.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Benzylpiperidine-3-carbonitrile

This guide provides a comprehensive framework for the physicochemical characterization of 1-Benzylpiperidine-3-carbonitrile, a key intermediate in pharmaceutical research and development. The N-benzyl piperidine motif is a prevalent scaffold in medicinal chemistry, valued for its structural flexibility and ability to fine-tune the properties of drug candidates.[1] A thorough understanding of the physicochemical properties of its derivatives, such as 1-Benzylpiperidine-3-carbonitrile, is paramount for ensuring the quality, reproducibility, and success of drug discovery and development programs.[2][3]

Molecular Identity and Core Properties

A foundational aspect of any chemical characterization is the confirmation of the molecule's identity and fundamental properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂ | PubChem |

| Molecular Weight | 200.28 g/mol | PubChem |

| CAS Number | 91820-96-1 | CymitQuimica |

| Canonical SMILES | C1CN(CCC1C#N)CC2=CC=CC=C2 | PubChem |

| InChIKey | CKJUFUGVCGDYHH-UHFFFAOYSA-N | PubChem |

Table 1: Core molecular properties of 1-Benzylpiperidine-3-carbonitrile.

While the fundamental molecular identity is established, critical physicochemical parameters such as melting point, boiling point, and solubility are not extensively reported in the public domain and require experimental determination. This guide outlines the requisite protocols to ascertain these values.

Synthesis Pathway: A Proposed Route

The synthesis of substituted piperidines is a well-established field in organic chemistry.[4][5] A plausible and efficient synthesis of 1-Benzylpiperidine-3-carbonitrile can be envisioned starting from 3-piperidinecarbonitrile and benzyl chloride. This approach is analogous to established methods for the N-benzylation of piperidines and piperazines.[6][7][8]

Caption: Proposed synthetic route for 1-Benzylpiperidine-3-carbonitrile.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 3-piperidinecarbonitrile in a suitable organic solvent such as acetonitrile, add a base, for instance, potassium carbonate.

-

Addition of Benzylating Agent: While stirring, add benzyl chloride to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with water.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 1-Benzylpiperidine-3-carbonitrile.

Comprehensive Physicochemical Characterization Workflow

A systematic approach is essential for the thorough characterization of a pharmaceutical intermediate. The following workflow ensures the identity, purity, and key physicochemical properties are accurately determined.

Caption: A systematic workflow for physicochemical characterization.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: Establishing the purity of the synthesized compound is the foremost step. HPLC is the gold standard for assessing the purity of non-volatile organic compounds due to its high resolution and sensitivity.

Experimental Protocol:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable for compounds of this polarity.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs, typically around 254 nm.

-

Analysis: The purity is determined by the area percentage of the main peak in the chromatogram.

Structural Elucidation

Rationale: Unambiguous confirmation of the chemical structure is critical. A combination of spectroscopic techniques provides orthogonal data to verify the molecular structure.

Rationale: HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer to achieve high mass accuracy.

-

Data Analysis: The measured mass of the protonated molecule [M+H]⁺ is compared with the theoretically calculated mass for C₁₃H₁₇N₂⁺. The expected exact mass would be approximately 201.1386.

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.

Experimental Protocol:

-

¹H NMR:

-

Expected Signals: Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the benzylic methylene protons (~3.5 ppm), and multiplets for the piperidine ring protons.

-

-

¹³C NMR:

-

Expected Signals: A signal for the nitrile carbon (~120 ppm), signals for the aromatic carbons of the benzyl group, and signals for the aliphatic carbons of the piperidine ring.

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

-

Expected Absorptions:

-

A characteristic sharp peak for the nitrile (C≡N) stretch around 2240 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Determination of Physical Properties

Rationale: Physical properties such as melting and boiling points are indicative of purity and are important for handling and processing.

-

Melting Point: Determined using a standard melting point apparatus. A sharp melting range suggests high purity.

-

Boiling Point: Can be determined under reduced pressure to avoid decomposition.

Solubility and Lipophilicity

Rationale: Solubility and lipophilicity are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[3][9]

-

Aqueous Solubility: Can be determined by equilibrating an excess of the compound in aqueous buffers at different pH values, followed by quantification of the dissolved compound by HPLC.

-

Organic Solvent Solubility: Qualitative or quantitative determination of solubility in common organic solvents (e.g., methanol, ethanol, dichloromethane, acetone).

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) between octanol and water is a key measure of lipophilicity. The distribution coefficient (LogD) at a specific pH is also crucial. These can be determined experimentally using the shake-flask method or estimated using chromatographic methods (RP-HPLC).[9]

Stability Assessment

Rationale: Understanding the chemical stability of the compound under various conditions is essential for its storage and handling.

-

pH Stability: The compound is incubated in aqueous solutions of different pH values over time, and the degradation is monitored by HPLC.

-

Thermal Stability: The compound is subjected to elevated temperatures, and its degradation is monitored.

-

Photostability: The compound is exposed to light, and any degradation is assessed.

Conclusion

The comprehensive physicochemical characterization of 1-Benzylpiperidine-3-carbonitrile, as outlined in this guide, provides a robust framework for ensuring its quality and suitability as a pharmaceutical intermediate. By systematically determining its purity, confirming its structure, and measuring its key physical and chemical properties, researchers and drug development professionals can proceed with confidence in their synthetic endeavors. The application of these well-established analytical techniques is fundamental to the principles of scientific integrity and reproducibility in the pharmaceutical sciences.

References

-

Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. Available from: [Link]

- CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents.

-

Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] - designer-drug .com. Available from: [Link]

-

1-Benzyl-3-Hydroxypiperidine-3-Carbonitrile | CAS Database, Properties, Uses & Safety. Available from: [Link]

-

Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC - NIH. Available from: [Link]

-

Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry - ACS Publications. Available from: [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

-

Physiochemical Properties in Drug Discovery - YouTube. Available from: [Link]

-

Reactions of Nitriles - Chemistry Steps. Available from: [Link]

-

Characterize the physicochemical parameters early - Admescope. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]

-

Physicochemical Characterization - Creative Biolabs. Available from: [Link]

-

1-Benzylpiperidine-4-carbonitrile | C13H16N2 | CID 793383 - PubChem. Available from: [Link]

-

A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. Available from: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. Available from: [Link]

-

Detection and determination of nitriles - ResearchGate. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link]

-

20.7: Chemistry of Nitriles. Available from: [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. Available from: [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. admescope.com [admescope.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. designer-drug.com [designer-drug.com]

- 9. creative-biolabs.com [creative-biolabs.com]

Use of 1-Benzylpiperidine-3-carbonitrile in Alzheimer's disease research

Application Note: Strategic Utilization of 1-Benzylpiperidine-3-carbonitrile in Alzheimer’s Disease Research

Executive Summary

Alzheimer’s disease (AD) drug discovery has shifted from "single-target" agents (e.g., pure AChE inhibitors) to Multi-Target Directed Ligands (MTDLs) . While Donepezil (Aricept®) utilizes a 4-substituted piperidine scaffold, recent structure-activity relationship (SAR) studies identify 1-Benzylpiperidine-3-carbonitrile (CAS 91820-96-1) as a critical "chiral pool" intermediate for accessing 3-substituted piperidine derivatives.

These 3-substituted analogs exhibit unique pharmacological profiles, including dual Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) inhibition and high-affinity Sigma-1 receptor (

Scientific Rationale: The "3-Substituted" Advantage

The 1-benzylpiperidine moiety is a privileged structure in medicinal chemistry, serving as the anchor for binding to the Catalytic Anionic Site (CAS) of AChE.

-

Donepezil (Standard): 4-substitution directs the indanone moiety toward the Peripheral Anionic Site (PAS).

-

3-Carbonitrile Derivatives: Substitution at the 3-position alters the vector of the side chain, allowing for:

-

Dual Inhibition: Improved fit within the larger hydrophobic pocket of BuChE, a target that becomes dominant in late-stage AD.

-

Sigma-1 Modulation: The 3-substituted benzylpiperidine scaffold mimics high-affinity

agonists (e.g., SA4503), promoting neuroprotection and mitochondrial stability. -

Stereochemical Control: The 3-carbonitrile center allows for the separation of enantiomers, where

-isomers often display superior selectivity profiles compared to racemates.

-

Synthetic Workflows

The nitrile group (-CN) at position 3 is a versatile "chemical handle." Below is the decision tree for derivatizing 1-Benzylpiperidine-3-carbonitrile into three distinct classes of AD therapeutics.

Figure 1: Divergent synthesis strategies starting from 1-Benzylpiperidine-3-carbonitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of Dual AChE/BuChE Inhibitors (Hydrazone Pathway)

Objective: Convert the nitrile to a hydrazone linker to engage the AChE PAS.

Reagents: 1-Benzylpiperidine-3-carbonitrile, NaOH, Ethanol, Thionyl Chloride (

-

Hydrolysis to Acid:

-

Dissolve 10 mmol of nitrile in 20 mL Ethanol/Water (1:1). Add 40 mmol NaOH.

-

Reflux for 12 hours. Monitor TLC (Hexane:EtOAc 1:1) for disappearance of nitrile spot.

-

Acidify to pH 3 with HCl. Extract with DCM. Yields ~85% 1-benzylpiperidine-3-carboxylic acid .

-

-

Esterification:

-

Reflux the acid in dry methanol with catalytic

or -

Evaporate solvent to obtain the methyl ester.

-

-

Hydrazide Formation:

-

Dissolve ester in absolute ethanol. Add Hydrazine hydrate (5 eq) dropwise.

-

Reflux for 6 hours. Cool to precipitate 1-benzylpiperidine-3-carbohydrazide . Filter and wash with cold ethanol.

-

-

Schiff Base Coupling (Active Drug):

-

Mix the carbohydrazide (1 eq) with a substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) (1 eq) in ethanol with catalytic acetic acid.

-

Reflux for 4-8 hours.[1] The product precipitates upon cooling.

-

Validation: Verify structure via

-NMR (look for singlet at

-

Protocol B: Biological Evaluation (Ellman’s Assay)

Objective: Quantify inhibitory potency (

Reagents: DTNB (Ellman’s Reagent), Acetylthiocholine iodide (ATC), Butyrylthiocholine iodide (BTC), Test Compounds.

-

Preparation:

-

Buffer A: 100 mM Phosphate buffer (pH 8.0).

-

Enzyme Stock: Dissolve AChE (500 U/mL) in Buffer A. Dilute to 0.03 U/mL for assay.

-

Substrate: 0.5 mM ATC or BTC.

-

Chromogen: 0.3 mM DTNB.

-

-

Assay Workflow (96-well plate):

-

Blank: 140 µL Buffer + 20 µL Enzyme.

-

Test: 120 µL Buffer + 20 µL Test Compound (various concentrations) + 20 µL Enzyme.

-

Incubation: Incubate at 25°C for 5 minutes (allows inhibitor binding).

-

Initiation: Add 20 µL of Substrate/DTNB mixture.

-

-

Measurement:

-

Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate velocity (

) of the reaction.

-

-

Analysis:

-

Calculate % Inhibition:

. -

Plot log[Concentration] vs. % Inhibition to determine

.

-

Representative Data: 3-Substituted vs. 4-Substituted Efficacy

The following table illustrates the typical pharmacological shift when moving from a 4-substituted (Donepezil-like) to a 3-substituted scaffold derived from the title nitrile.

| Compound Scaffold | Substituent Position | AChE | BuChE | Selectivity (AChE/BuChE) | Primary Mechanism |

| Donepezil | 4-position | 5.7 | >10,000 | >1700 (Selective) | Pure AChE Inhibitor |

| 3-Hydrazone | 3-position | 45.0 | 120.0 | ~0.4 (Dual) | Dual AChE/BuChE |

| 3-Amide | 3-position | 210.0 | 85.0 | ~2.5 (BuChE pref.) | BuChE Inhibitor |

Note: Data derived from general SAR trends in benzylpiperidine research (see References).

References

-

Design and Synthesis of Piperidine-3-carbohydrazide-hydrazones. Source: Ozkay, Y. et al. (2022). Arch. Pharm. Relevance: Primary protocol for converting the 3-carbonitrile to active hydrazone drugs.

-

Benzylpiperidine-Linked Diarylthiazoles as Multi-Target Agents. Source: Turkan, F. et al. (2025). ResearchGate / Journal of Enzyme Inhibition. Relevance: Demonstrates the utility of the benzylpiperidine scaffold in MTDL design.

-

Sigma-1 Receptor Agonists in Neurodegeneration. Source: Maurice, T. et al. (2021). Pharmacol. Ther. Relevance: Validates the 3-substituted piperidine moiety as a Sigma-1 receptor pharmacophore.

-

Synthesis of Novel Piperidine Compounds as Anticholinesterase Agents.

Sources

Application Note: Development of σ1 Receptor Ligands from 1-Benzylpiperidine-3-carbonitrile

Executive Summary

The Sigma-1 receptor (σ1R) is a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1][2] It is a critical target for neurodegenerative diseases, neuropathic pain, and neuropsychiatric disorders. This guide details the protocol for developing high-affinity σ1R ligands using 1-Benzylpiperidine-3-carbonitrile as a core scaffold.

This specific scaffold offers a distinct advantage: it inherently satisfies two of the three critical pharmacophoric requirements for σ1R binding—a positive ionizable nitrogen (PI) and a primary hydrophobic region (HYD1). The 3-carbonitrile group provides a versatile synthetic handle to access the secondary hydrophobic region (HYD2), allowing for the rapid generation of diverse libraries with tunable physicochemical properties.

Pharmacophore-Guided Design Strategy

Rational drug design for σ1R relies heavily on the Glennon Pharmacophore Model , which dictates the spatial arrangement of functional groups required for high-affinity binding.[3]

The Glennon Model Requirements[4]

-

Positive Ionizable Group (PI): A basic nitrogen atom capable of forming an electrostatic interaction with Glu172 in the receptor binding pocket.

-

Primary Hydrophobic Region (HYD1): An aromatic or bulky hydrophobic group located 2.5–3.9 Å from the PI.

-

Secondary Hydrophobic Region (HYD2): A distal hydrophobic moiety located 6–10 Å from the PI.

Scaffold Mapping

1-Benzylpiperidine-3-carbonitrile maps perfectly onto this template:

-

Piperidine Nitrogen: Serves as the PI , protonated at physiological pH.

-

N-Benzyl Group: Occupies the HYD1 pocket.

-

3-Carbonitrile: Acts as the vector for chain extension to reach the HYD2 pocket.

Design Logic Visualization

The following diagram illustrates the logical flow from the raw scaffold to the final active ligand, mapping the chemical modifications to the biological targets.

Caption: Workflow mapping the chemical transformation of the 3-carbonitrile scaffold to the Glennon Pharmacophore requirements.

Chemical Synthesis Protocols

The conversion of the nitrile group is the critical step in accessing the HYD2 pocket. We recommend a two-phase synthesis: Activation (Reduction) followed by Elaboration (Coupling).

Phase 1: Scaffold Activation (Nitrile Reduction)

Objective: Convert the nitrile to a primary amine (-CH₂NH₂) to create a nucleophilic handle.

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Rochelle's Salt (Potassium sodium tartrate)

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 1-Benzylpiperidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.1 M concentration).

-

Addition: Cool the solution to 0°C. Dropwise add LiAlH₄ solution (2.0 eq) over 15 minutes. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 4 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

-

Quench: Cool to 0°C. Quench carefully using the Fieser method (1 mL H₂O per g LiAlH₄, followed by 1 mL 15% NaOH, then 3 mL H₂O).

-

Workup: Add Rochelle's salt solution and stir vigorously for 30 minutes to break the aluminum emulsion. Extract with EtOAc (3x).

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The resulting (1-benzylpiperidin-3-yl)methanamine is usually pure enough for the next step; if not, purify via flash chromatography.

Phase 2: Pharmacophore Extension (Library Generation)

Objective: Attach bulky hydrophobic groups (e.g., biphenyl, naphthyl, adamantyl) to the primary amine to fill the HYD2 pocket.

Method A: Amide Coupling (High Stability)

-

Dissolve the amine (1.0 eq) in DCM.

-

Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

-

Add the hydrophobic carboxylic acid (e.g., 4-phenylbenzoic acid) (1.1 eq).

-

Stir at RT for 12 hours. Wash with saturated NaHCO₃ and brine.

Method B: Urea Formation (Hydrogen Bonding Potential)

-

Dissolve the amine (1.0 eq) in DCM.

-

Add the hydrophobic isocyanate (e.g., 1-naphthyl isocyanate) (1.1 eq).

-

Stir at RT for 2 hours. The product often precipitates or can be purified by filtration.

Biological Validation Protocols

Trustworthiness in ligand development requires rigorous validation. The following protocols are industry standards for confirming σ1R affinity and selectivity.

Competition Binding Assay (The "Gold Standard")

Objective: Determine the K_i of the new ligand by displacing the radioligand [³H]-(+)-Pentazocine.

Materials:

-

Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

-

Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

-

Preparation: Dilute membranes to a protein concentration of 0.5 mg/mL in Tris-HCl buffer.

-

Incubation: In a 96-well plate, combine:

-

50 µL of Test Compound (concentrations 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of [³H]-(+)-Pentazocine (Final concentration = 3 nM, approx. Kd).

-

100 µL of Membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Washing: Wash filters 3x with ice-cold Tris buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Selectivity Screen (σ2 Receptor)

To ensure specificity, test against σ2R using [³H]-DTG as the radioligand in the presence of 1 µM (+)-pentazocine (to mask σ1 sites). A selectivity ratio (Ki σ2 / Ki σ1) > 100 is the target benchmark.

Data Analysis & SAR Trends

When analyzing your library derived from 1-Benzylpiperidine-3-carbonitrile, expect the following Structure-Activity Relationships (SAR):

| Modification at 3-Position (HYD2 Vector) | Predicted σ1 Affinity | Mechanism |

| Primary Amine (No extension) | Low (µM range) | Fails to reach HYD2 pocket. |

| Acetamide (-NH-CO-CH3) | Moderate (High nM) | Too short; insufficient hydrophobicity. |

| Benzamide (-NH-CO-Ph) | Good (Double-digit nM) | Reaches HYD2; aromatic interaction. |

| 4-Phenylbenzamide | Excellent (< 10 nM) | Ideal length (approx. 8 Å); fills HYD2 completely. |

| Adamantyl Urea | High (< 20 nM) | Exploits bulk tolerance in HYD2. |

References

-

Design and Synthesis of Benzylpiperidine Derivatives: Title: Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Source: Bioorganic Chemistry, 2024.[4] URL:[Link]

-

Pharmacophore Modeling: Title: Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach.[5][6] Source: Mini Reviews in Medicinal Chemistry, 2005.[6] URL:[Link][6]

-

Binding Assay Protocol: Title:-pentazocine binding to rat brain sigma 1 receptors. Source: European Journal of Pharmacology, 1994. URL:[Link]

-

Scaffold Validation: Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Source: Molecules, 2020. URL:[Link]

Sources

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. iris.unict.it [iris.unict.it]

- 5. benthamscience.com [benthamscience.com]

- 6. Pharmacophore identification for sigma-1 (sigma1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 1-Benzylpiperidine-3-carbonitrile as a Privileged Scaffold in Neurodegenerative Disease Models

[1]

Executive Summary & Scientific Rationale

In the landscape of neurodegenerative drug discovery, the "one-molecule, one-target" paradigm has largely been superseded by the Multi-Target Directed Ligand (MTDL) approach.[1] 1-Benzylpiperidine-3-carbonitrile (1-BPC) represents a "privileged structure"—a molecular scaffold capable of providing high-affinity binding to multiple G-protein coupled receptors (GPCRs) and enzymes critical to neurodegeneration.[1]

This guide details the application of 1-BPC not merely as a chemical intermediate, but as a bioactive probe for investigating Acetylcholinesterase (AChE) inhibition and Sigma-1 receptor (

Key Applications

-

Pharmacophore Screening: Validating AChE/BuChE selectivity profiles.

-

Neuroprotection Assays: Evaluating efficacy against

-amyloid (A -

Synthetic Optimization: Using the nitrile handle to generate 3-aminomethyl or amidine derivatives for improved blood-brain barrier (BBB) permeability.[1]

Mechanistic Insight: The Dual-Binding Hypothesis[1]

To effectively utilize 1-BPC, researchers must understand its interaction with the AChE gorge.[1] Unlike simple competitive inhibitors, benzylpiperidine derivatives act via a dual-binding mechanism.[1]

The AChE Gorge Interaction

The AChE enzyme features a deep, narrow gorge (approx. 20 Å).

-

Catalytic Anionic Site (CAS): Located at the bottom. The benzylpiperidine nitrogen is protonated at physiological pH, forming a cation-

interaction with Trp86 and Phe337 .[1] -

Peripheral Anionic Site (PAS): Located at the rim. Ligands that bridge the CAS and PAS (like Donepezil) prevent A

aggregation, which is catalyzed by the PAS.

The 3-carbonitrile group of 1-BPC orients towards the gorge wall, offering a vector to attach extended linkers that can reach the PAS, making it an ideal starting scaffold for fragment-based drug design (FBDD).[1]

Visualization: AChE Inhibition Mechanism

The following diagram illustrates the logical flow of inhibition and the structural role of the benzylpiperidine scaffold.

Caption: Mechanism of Action for Benzylpiperidine Derivatives in the AChE Gorge. The scaffold binds the CAS to stop hydrolysis, while the 3-position allows extension to the PAS to block amyloid aggregation.

Experimental Protocols

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Objective: Determine the IC

Reagents & Preparation[1][2][3][4][5][6]

-

Buffer A: 0.1 M Phosphate buffer (pH 8.0). Critical: pH 8.0 maximizes the colorimetric reaction of DTNB.

-

DTNB (Ellman's Reagent): 10 mM in Buffer A.

-

Substrate (ATCh): Acetylthiocholine iodide, 15 mM in water.

-

Enzyme: hAChE (0.05 U/mL stock).

-

Test Compound: 1-BPC dissolved in 100% DMSO. Final DMSO concentration in assay must be <1%.

Workflow

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Incubation:

-

Add 150

L Buffer A. -

Add 20

L Enzyme solution. -

Add 10

L Test Compound (1-BPC) at varying concentrations (0.1 nM to 100 -

Control: Use Donepezil (1

M) as a positive control. -

Incubate: 10 minutes at 25°C. Why? To allow the benzylpiperidine moiety to equilibrate within the CAS.

-

-

Reaction Initiation:

-

Add 10

L DTNB. -

Add 10

L ATCh substrate.

-

-

Measurement:

-

Measure Absorbance at 412 nm immediately (t=0) and every 60 seconds for 10 minutes (Kinetic Mode).

-

-

Analysis:

-

Calculate the slope (

Abs/min). -

% Inhibition =

.[1]

-

Expert Tip: Piperidine nitriles can sometimes undergo slow hydrolysis in highly alkaline buffers if stored for days. Always prepare fresh compound dilutions.

Protocol B: Neuroprotection Assay (SH-SY5Y Cells)

Objective: Assess if 1-BPC protects neuronal cells from A

Reagents

-

Cell Line: SH-SY5Y (Human neuroblastoma).[1]

-

Stressor: A

oligomers (Prepared by aging peptide at 37°C for 24h).[1] -

Detection: MTT or CellTiter-Glo (ATP) assay.[1]

Step-by-Step Methodology

-

Seeding: Plate SH-SY5Y cells at

cells/well in 96-well plates. Differentiate with Retinoic Acid (10 -

Pre-treatment:

-

Insult:

-

Add A

to a final concentration of 20 -

Co-incubate for 24 hours.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

Data Interpretation:

A statistically significant increase in cell viability compared to the "A

Comparative Data & Pharmacological Profile[1][2]

When evaluating 1-BPC, it is crucial to benchmark it against established pharmacophores.[1] The table below summarizes the expected profile based on Structure-Activity Relationship (SAR) literature for benzylpiperidines [1, 2].

| Parameter | 1-Benzylpiperidine-3-carbonitrile | Donepezil (Reference) | Interpretation |

| AChE IC | 0.5 - 5.0 | 0.02 | 1-BPC is a moderate inhibitor; requires PAS-linker for nanomolar potency.[1] |

| Selectivity (AChE/BuChE) | ~10-fold | >1000-fold | Nitrile group reduces steric bulk, slightly lowering selectivity compared to indanone. |

| LogP (Lipophilicity) | ~2.5 | 4.2 | 1-BPC has excellent BBB permeability properties.[1] |

| Sigma-1 Binding | Moderate ( | High | The benzylpiperidine core is a known sigma ligand pharmacophore.[1] |

Workflow Visualization: From Synthesis to Hit

The following Graphviz diagram outlines the decision tree for utilizing 1-BPC in a drug discovery campaign.

Caption: Iterative workflow for optimizing 1-BPC derivatives. The nitrile group allows for rapid diversification if initial potency is low.

References

-

Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry. Link

-

Bolognesi, M. L., et al. (2008). "Multi-target-directed ligands for Alzheimer's disease discovery."[1][2][3] Nature Reviews Drug Discovery. Link

-

Rochais, C., et al. (2011). "Donepezil-based multi-target directed ligands for neurodegenerative diseases."[1][7] Journal of Medicinal Chemistry. Link

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

-

Van Greunen, L., et al. (2017). "Design, synthesis and evaluation of N-benzylpiperidine derivatives as potential acetylcholinesterase inhibitors." European Journal of Medicinal Chemistry. Link

Disclaimer: This Application Note is for research purposes only. 1-Benzylpiperidine-3-carbonitrile is a chemical probe and is not approved for clinical use in humans.[1]

Sources

- 1. CN102127006A - Production method of donepezil hydrochloride - Google Patents [patents.google.com]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Large-scale synthesis of 1-Benzylpiperidine-3-carbonitrile for preclinical studies

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the kilogram-scale synthesis of 1-Benzylpiperidine-3-carbonitrile (CAS: 91820-96-1), a critical intermediate in the synthesis of neuroactive pharmaceutical agents (e.g., AChE inhibitors, serotonin transporter modulators).

While milligram-scale routes often utilize reductive amination, this protocol prioritizes direct alkylation of piperidine-3-carbonitrile (nipecotonitrile) with benzyl chloride. This choice is driven by atom economy, cost-efficiency of reagents, and simplified purification profiles suitable for GLP (Good Laboratory Practice) preclinical studies.

Key Process Indicators:

-

Scale: 1.0 kg input (extrapolatable to pilot plant).

-

Yield Target: >85% isolated yield.

-

Purity Target: >98% (HPLC), suitable for downstream API synthesis.

-

Critical Quality Attribute (CQA): Control of quaternary ammonium salt formation (over-alkylation).

Retrosynthetic Analysis & Route Selection

Route Comparison

Two primary routes were evaluated for scale-up suitability:

| Feature | Route A: Direct Alkylation (Selected) | Route B: Reductive Amination |

| Reagents | 3-Cyanopiperidine, Benzyl Chloride, K₂CO₃ | 3-Cyanopiperidine, Benzaldehyde, NaBH(OAc)₃ |

| Atom Economy | High (HCl byproduct) | Lower (Boron waste, high MW reductant) |

| Cost | Low (Commodity chemicals) | Moderate to High (Reductant cost) |

| Safety | Exotherm control required; Benzyl chloride is a lachrymator. | Hydrogen gas (if catalytic) or Boron toxicity. |

| Purification | Distillation or Salt Crystallization | Chromatography often required for Boron removal. |

Decision: Route A is selected for >100g synthesis due to superior cost metrics and easier removal of inorganic byproducts (potassium salts) via filtration/washing.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic pathway for the N-benzylation of piperidine-3-carbonitrile.

Process Safety Assessment (HSE)

Critical Hazard: Benzyl Chloride [1]

-

Class: Alkylating agent, Lachrymator, Carcinogen (Category 1B).

-

Control: All operations must occur in a functioning fume hood or closed reactor system. Personnel must use full PPE (Face shield, chemically resistant gloves, respirator if outside containment).

-

Thermal Hazard: The alkylation is exothermic. Uncontrolled addition of benzyl chloride to a hot amine solution can lead to thermal runaway.

-

Mitigation:Dosing Control. Benzyl chloride is added dropwise to the refluxing mixture, or the mixture is heated after slow addition at low temperature.

-

Detailed Protocol: 1.0 kg Scale-Up

Materials & Equipment

-

Reactor: 20 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and dropping funnel.

-

Temperature Control: Huber Unistat or equivalent oil bath/chiller (-20°C to 150°C).

-

Reagents:

-

Piperidine-3-carbonitrile (HCl salt or free base): 1.0 kg (9.08 mol). Note: If starting with HCl salt, increase base equivalents.

-

Benzyl Chloride: 1.26 kg (1.15 equiv, 10.44 mol).

-

Potassium Carbonate (K₂CO₃), anhydrous, granular: 2.5 kg (2.0 equiv).

-

Acetonitrile (ACN): 10 L (10 vol).

-

Ethyl Acetate (EtOAc) & Brine for workup.

-

Step-by-Step Procedure

Phase 1: Reaction Initiation

-

Charging: Inert the reactor with N₂. Charge Acetonitrile (10 L) and Piperidine-3-carbonitrile (1.0 kg). Start stirring at 250 RPM.

-

Base Addition: Add Potassium Carbonate (2.5 kg) in portions. The slurry will be thick; ensure agitation is sufficient to suspend solids.

-

Heating: Heat the jacket to 60°C.

-

Controlled Addition: Charge Benzyl Chloride (1.26 kg) into the dropping funnel. Add dropwise over 2–3 hours , maintaining internal temperature <75°C.

-

Checkpoint: If temp rises >75°C, stop addition and increase jacket cooling.

-

-

Reflux: After addition is complete, raise jacket temperature to bring solvent to gentle reflux (~82°C). Stir for 6–8 hours.

Phase 2: In-Process Control (IPC)

-

Sampling: Take a 0.5 mL aliquot, filter (remove K₂CO₃), and analyze via HPLC/TLC.

-

Criteria: <2% unreacted Piperidine-3-carbonitrile.[2]

-

Impurity Watch: Check for bis-benzylated quaternary salt (usually stays at baseline on TLC or has very short retention time).

-

Phase 3: Workup

-

Cooling: Cool reactor to 20°C.

-

Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove inorganic salts (KCl, excess K₂CO₃). Wash the cake with ACN (2 L).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 45°C bath) to remove Acetonitrile. A viscous orange/yellow oil will remain.

-

Extraction: Dissolve the residue in Ethyl Acetate (5 L) and Water (5 L). Stir for 15 mins and separate layers.

-

Washing: Wash the organic layer with:

-

Water (3 L)

-

Brine (3 L)

-

-

Drying: Dry organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 4: Purification (Distillation)

Note: The crude oil is often sufficiently pure (90-95%) for some applications, but for preclinical studies, high purity is required.

-

High Vacuum Distillation: Transfer crude oil to a distillation flask.

-

Conditions: Collect the fraction boiling at 135–140°C at 0.5 mmHg (Note: Boiling points vary by vacuum depth; establish a nomogram).

-

Yield: Expect ~1.55 – 1.65 kg (85–90%) of a pale yellow to colorless oil.

Alternative: Hydrochloride Salt Formation (Solid Isolation)

If a solid is preferred for stability:

-

Dissolve the distilled oil in Ethanol (3 vol).

-

Cool to 0°C. Add HCl in Ethanol (1.1 equiv) dropwise.

-

Stir for 2 hours at 0–5°C.

-

Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum.

Workup & Purification Logic Flow

Figure 2: Downstream processing workflow for isolation of 1-Benzylpiperidine-3-carbonitrile.

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow viscous liquid |

| Identification | ¹H NMR (400 MHz, CDCl₃) | Confirms Benzyl CH₂ (~3.5 ppm) and Piperidine ring protons. |

| Assay | HPLC (C18, ACN/H₂O) | ≥ 98.0% a/a |

| Water Content | Karl Fischer | ≤ 0.5% w/w |

| Residual Solvents | GC-Headspace | ACN < 410 ppm, EtOAc < 5000 ppm |

NMR Reference Data (Free Base):

-

¹H NMR (CDCl₃): δ 7.25–7.35 (m, 5H, Ar-H), 3.52 (s, 2H, N-CH₂-Ph), 2.80–2.90 (m, 1H), 2.30–2.60 (m, 3H), 2.10–2.20 (m, 1H), 1.50–1.90 (m, 4H).

Troubleshooting & Critical Parameters

-

Low Yield: Check the quality of Benzyl Chloride. It hydrolyzes to benzyl alcohol over time (check by NMR). If degraded, distill Benzyl Chloride before use.

-

Emulsions during Extraction: If the ACN is not fully removed before adding EtOAc/Water, emulsions form. Ensure thorough evaporation of ACN.

-

Color Issues: Dark product indicates oxidation or polymerization. Ensure N₂ atmosphere during reflux and distillation.

References

-

Synthetic Methodology: Organic Syntheses, Coll.[1] Vol. 10, p. 34 (2004). General procedure for N-benzylation of secondary amines. Link

-

Target Molecule Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 91820-96-1, 1-Benzylpiperidine-3-carbonitrile. Link

-

Safety Data: ECHA Registration Dossier for Benzyl Chloride. Link

-

Similar Process Patent: Patent CN105622444B, "Preparation method of 1-benzyl-3-piperidone hydrochloride" (Analogous chemistry demonstrating scale-up of N-benzylation). Link

Sources

Application Notes and Protocols: Investigating the Mechanism of Action of 1-Benzylpiperidine-3-carbonitrile Derivatives

Introduction: The Therapeutic Potential and Mechanistic Complexity of 1-Benzylpiperidine-3-carbonitrile Derivatives

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its inherent three-dimensional nature and structural flexibility allow for fine-tuning of physicochemical properties and efficacy in drug development.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, particularly in disorders of the central nervous system (CNS). Emerging studies have highlighted the diverse pharmacological activities of 1-benzylpiperidine derivatives, including the dual inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT) for potential Alzheimer's disease therapy, modulation of neuronal nicotinic acetylcholine receptors (nAChRs), and inhibition of monoacylglycerol lipase (MAGL) which is implicated in neurodegenerative diseases and cancer.[3][4][5]

The introduction of a carbonitrile group at the 3-position of the piperidine ring presents a unique chemical entity whose mechanism of action (MoA) is not fully elucidated. Understanding the precise molecular targets and downstream signaling pathways of these derivatives is paramount for their rational development as therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the MoA of novel 1-benzylpiperidine-3-carbonitrile derivatives. We will detail a logical workflow, from unbiased target identification to specific biochemical and cellular assays, underpinned by the principles of scientific integrity and causality.

A Phased Approach to Mechanism of Action Elucidation

A robust investigation into the MoA of a novel compound series follows a multi-pronged strategy. We advocate for a workflow that begins with broad, unbiased screening to identify potential molecular targets, followed by rigorous validation and detailed characterization of the lead candidates' effects on cellular pathways and phenotypes.

Figure 1: A generalized workflow for elucidating the mechanism of action of novel small molecules.

Part 1: Unbiased Target Identification

The initial step in understanding a compound's MoA is to identify its direct molecular targets. Unbiased approaches are crucial as they do not rely on preconceived hypotheses about the compound's activity.

Affinity Purification Coupled with Mass Spectrometry (AP-MS)

Principle: This method involves immobilizing the 1-benzylpiperidine-3-carbonitrile derivative on a solid support (e.g., agarose beads) to create an "affinity bait".[6] This bait is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified by mass spectrometry.[6]

Protocol: Affinity Purification of Target Proteins

-

Compound Immobilization:

-

Synthesize an analog of the 1-benzylpiperidine-3-carbonitrile derivative with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "bait" with an inactive analog or the linker alone should also be prepared.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human neuroblastoma cell line like SH-SY5Y for CNS-active compounds) to a high density.

-

Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive ligand (e.g., excess free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are unique to the active compound pulldown and subject them to in-gel tryptic digestion.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

-

Compare the list of identified proteins from the active compound pulldown to the control pulldown to identify specific binders.

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to confirm direct target engagement in a cellular context.[7][8] The principle is based on the ligand-induced thermal stabilization of a target protein.[7][9] When a compound binds to its target protein, the protein's melting temperature (the temperature at which it denatures and precipitates) increases.[7][9]

Protocol: CETSA for Target Engagement

-

Cell Treatment:

-

Treat intact cells with the 1-benzylpiperidine-3-carbonitrile derivative or vehicle control for a specified time.

-

-

Heating:

-